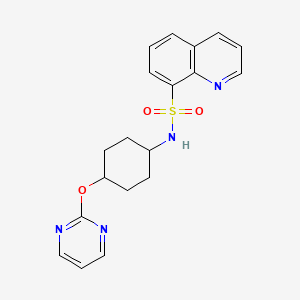

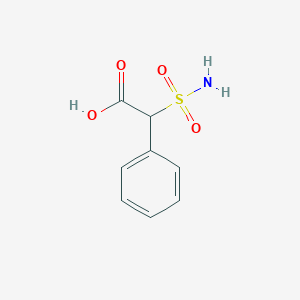

2-Phenyl-2-sulfamoylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenyl-2-sulfamoylacetic acid is an organic compound with the chemical formula C8H9NO4S . It is a powder at room temperature . This compound is one of numerous organic compounds that are part of a comprehensive catalog of life science products .

Synthesis Analysis

The biosynthesis of this compound involves several distinct and unique biosynthetic machineries capable of generating the unique S–N bond . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Molecular Structure Analysis

The molecular structure of this compound is represented by a tetrahedral sulfur atom connected to two oxygen atoms, and one amine functionality . The sulfur atom is linked to an alkyl residue via a S–C bond .Chemical Reactions Analysis

In the subsequent reaction, SbzJ was shown to oxidize the resulting aldehyde to the corresponding 2-sulfamoylacetic acid . The 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a Gcm5-related N-acetyltransferase-like enzyme (SbzI) .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 215.23 . The compound’s IUPAC name is this compound .Mécanisme D'action

Target of Action

It’s known that sulfonamides and sulfamates, which include compounds with a sulfamoyl structural motif like 2-phenyl-2-sulfamoylacetic acid, are often used as synthetic antibacterial drugs .

Mode of Action

It’s known that the 2-sulfamoylacetic acid moiety is incorporated into the side chain of altemicidin by the action of a gcm5-related n-acetyltransferase-like enzyme (sbzi) . This suggests that this compound may interact with its targets through similar enzymatic processes.

Biochemical Pathways

The altemicidin biosynthetic pathway, which involves the incorporation of a 2-sulfamoylacetic acid moiety, was the first example of a cupin oxygenase-type derived sulfonamide . This suggests that this compound may affect similar biosynthetic pathways.

Result of Action

Given its potential role in the biosynthesis of compounds like altemicidin , it may contribute to the production of potent natural products.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-Phenyl-2-sulfamoylacetic acid in lab experiments include its high yield of synthesis, its solubility in water, and its potential applications in various fields of science. However, the limitations of using this compound in lab experiments include its potential toxicity, its potential for side effects, and the need for careful handling and storage.

Orientations Futures

There are several future directions for research on 2-Phenyl-2-sulfamoylacetic acid. One potential direction is the development of new antibiotics and antifungal agents based on the antimicrobial properties of this compound. Another potential direction is the development of new pain relief medications based on the anti-inflammatory and analgesic properties of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of glaucoma and other diseases.

Méthodes De Synthèse

The synthesis of 2-Phenyl-2-sulfamoylacetic acid involves the reaction of phenylglycine with chlorosulfonic acid, followed by hydrolysis with sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to produce the final product. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.

Applications De Recherche Scientifique

2-Phenyl-2-sulfamoylacetic acid has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. In biochemistry, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. This inhibition can lead to a decrease in the production of aqueous humor in the eye, making it a potential treatment for glaucoma. In pharmacology, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Phenyl-2-sulfamoylacetic acid plays a role in the biosynthesis of certain antibiotics, such as altemicidin . It interacts with a Gcm5-related N-acetyltransferase-like enzyme (SbzI), which incorporates the 2-sulfamoylacetic acid moiety into the side chain of altemicidin . This interaction is crucial for the creation of the unique S–N bond found in these compounds .

Cellular Effects

It is known that similar organosulfur compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the biosynthesis of altemicidin, where it interacts with the enzyme SbzI to form a unique S–N bond . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing gene expression.

Temporal Effects in Laboratory Settings

It is known that similar organosulfur compounds can have long-term effects on cellular function .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. It is known that similar compounds can induce pain-like behaviors in rodents when administered in certain dosages .

Metabolic Pathways

This compound is involved in the biosynthesis of certain antibiotics, indicating that it participates in specific metabolic pathways . It interacts with enzymes such as SbzI, suggesting that it may affect metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can be transported and distributed within cells via specific transporters .

Subcellular Localization

It is known that similar compounds can be localized to specific compartments or organelles within the cell .

Propriétés

IUPAC Name |

2-phenyl-2-sulfamoylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c9-14(12,13)7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPACRUBCFAVOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(6-methoxy-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2939330.png)

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)

![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)

![7-cinnamyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2939342.png)

![N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2939347.png)

![5-((3,4-Difluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2939350.png)